Cyclosporin B-d4 is a deuterated derivative of cyclosporin B, a cyclic non-polar oligopeptide composed of 11 amino acids. Cyclosporin B is primarily known for its immunosuppressive properties and is used in clinical settings to prevent organ transplant rejection and treat autoimmune diseases. The introduction of deuterium in the compound enhances its stability and allows for improved tracking in metabolic studies.
Cyclosporin B is derived from the fungus Tolypocladium inflatum, which produces various cyclosporins, including cyclosporin A and C. These compounds are isolated from the fermentation broth of the fungus, followed by purification processes such as high-performance liquid chromatography. The synthesis of cyclosporin B-d4 may involve the modification of cyclosporin B through deuteration, a process that replaces hydrogen atoms with deuterium to create a stable isotopic variant.
Cyclosporin B-d4 belongs to the class of cyclic peptides and is categorized under immunosuppressants. Its classification is significant for pharmacological studies and therapeutic applications, particularly in understanding its mechanism of action and metabolic pathways.
The synthesis of cyclosporin B-d4 typically involves chemical modifications to the parent compound, cyclosporin B. This can include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For example, using anhydrous solvents like acetonitrile can help facilitate reactions while minimizing side products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Cyclosporin B-d4 maintains the core structure characteristic of cyclosporins, featuring a cyclic arrangement of amino acids with specific stereochemistry. The molecular formula typically includes multiple amide bonds and hydrophobic side chains that contribute to its biological activity.
Cyclosporin B-d4 can participate in various chemical reactions, including:
The stability of cyclosporin B-d4 under physiological conditions allows it to remain intact during metabolic studies, making it useful for tracing pathways in vivo. Reaction conditions must be optimized to prevent degradation while facilitating desired modifications.
Cyclosporin B-d4 exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It binds to cyclophilin proteins within cells, forming a complex that inhibits calcineurin—a phosphatase critical for activating T-cell transcription factors.
Cyclosporin B-d4 is primarily utilized in research settings for:
Cyclosporin B-d4 represents a strategically deuterated isotopologue of the naturally occurring immunosuppressant cyclosporin B. This engineered compound incorporates four deuterium atoms (²H or D) at specific molecular positions, replacing hydrogen atoms to create a chemically identical yet metabolically distinct variant. As part of the cyclosporin family—macrocyclic nonribosomal peptides produced by the fungus Tolypocladium inflatum—cyclosporin B-d4 serves as a critical tracer compound in modern pharmacological research. Unlike its immunosuppressive cousin cyclosporin A (CsA), cyclosporin B exhibits minimal calcineurin inhibition but shares similar structural properties, making its deuterated forms invaluable for analytical applications where metabolic stability is paramount [1] [3].
Cyclosporins comprise a family of cyclic undecapeptides characterized by a conserved 11-amino acid macrocyclic backbone with varying alkyl group modifications. Cyclosporin B (C61H109N11O12, MW 1188.58 g/mol) differs structurally from cyclosporin A (C62H111N11O12, MW 1202.63 g/mol) by a single methyl group substitution: an L-α-aminobutyric acid residue replaces the N-methylleucine at position 2 [1]. This minor structural variation significantly alters biological activity:
Structural Feature | Cyclosporin A | Cyclosporin B |
---|---|---|
Position 2 Residue | N-methylleucine | L-α-aminobutyric acid |
Calcineurin Inhibition | Potent (IC50 ≈ 7 nM) | Negligible |
Immunosuppressive Activity | High | Minimal |
Molecular Formula | C62H111N11O12 | C61H109N11O12 |
Primary Research Utility | Therapeutic agent | Metabolic probe |
The cyclosporin macrocycle contains several unusual amino acids, including the characteristic D-alanine at position 8 and N-methylated residues at positions 3, 4, 6, 9, 10, and 11. This compact structure adopts a rigid 3D conformation stabilized by intramolecular hydrogen bonds, creating a surface that specifically binds cyclophilin proteins. While cyclosporin A forms a complex with cyclophilin A that inhibits calcineurin phosphatase (blocking T-cell activation), cyclosporin B maintains cyclophilin binding affinity but cannot subsequently inhibit calcineurin. This functional divergence makes cyclosporin B and its deuterated derivatives ideal for studying cyclophilin-mediated cellular processes without inducing immunosuppression [3] [8].
Deuterium isotopic labeling introduces stable heavy hydrogen isotopes (deuterium, ²H) into specific C-H bonds within organic molecules. In cyclosporin B-d4, deuterium atoms typically replace hydrogen at metabolically vulnerable sites such as methyl groups (e.g., N-methyl positions or aliphatic side chains). This modification leverages the kinetic isotope effect (KIE), where the higher mass of deuterium (compared to hydrogen) reduces the reaction rate of metabolic transformations, particularly those catalyzed by cytochrome P450 enzymes [10].
Mechanistic Impact of Deuteration:
Cyclosporin B-d4’s non-immunosuppressive nature makes it particularly valuable in pharmacological assays requiring cyclophilin binding without calcineurin pathway interference. Research demonstrates deuterated cyclosporins exhibit enhanced metabolic stability in liver microsomal assays compared to non-deuterated counterparts. For example, studies of the analog cyclosporin A-d4 acetate showed a 3-fold reduction in hepatic clearance in vitro, attributable to attenuated CYP3A4-mediated metabolism. This property enables more accurate pharmacokinetic modeling and drug-drug interaction studies for cyclosporin-based therapeutics [10].
The cyclosporin story began in 1971 when microbiologist Jean-François Borel isolated the parent compound cyclosporin A from the fungus Tolypocladium inflatum during soil screening experiments. Cyclosporin B was identified shortly afterward among the minor metabolites produced by the same fungus [7]. The discovery timeline reveals key milestones:
Year | Milestone | Significance |
---|---|---|
1971 | Isolation of cyclosporins from fungi | Identification of novel cyclic peptide scaffold |
1976 | Demonstration of immunosuppressive properties (CsA) | Triggered therapeutic development for transplantation |
1983 | FDA approval of cyclosporin A (Sandimmune®) | Revolutionized organ transplant outcomes |
1990s | Synthesis of deuterated cyclosporin analogs | Enabled advanced ADME studies |
2000s | Cyclosporin B-d4 in mechanistic research | Non-immunosuppressive probe for cyclophilin biology |
Deuterated cyclosporins emerged as essential tools in the 1990s as pharmacokinetic research revealed significant inter-patient variability in drug metabolism. Researchers synthesized deuterated isotopologues to:
Recent applications leverage cyclosporin B-d4’s preserved cyclophilin binding to study mitochondrial permeability transition pore (MPTP) regulation. Since cyclophilin D (CypD) binding to MPTP components induces apoptosis, cyclosporin B-d4—unable to inhibit calcineurin but still binding CypD—helps dissect MPTP dynamics independently of immunosuppressive effects. This exemplifies how isotopic labeling expands research utility beyond the original pharmacological profile [3] [10].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7